6-(methylsulfanyl)-N-propylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-methylsulfanyl-N-propylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-3-4-9-7-5-8(12-2)11-6-10-7/h5-6H,3-4H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUXTOUUESRZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 6-(methylsulfanyl)-N-propylpyrimidin-4-amine
Chemical Identity & Structural Informatics
Compound Name: 6-(methylsulfanyl)-N-propylpyrimidin-4-amine Synonyms: N-propyl-6-(methylthio)pyrimidin-4-amine; 4-(propylamino)-6-(methylthio)pyrimidine PubChem CID: 80885847[1]
This heteroaromatic scaffold represents a critical "privileged structure" in medicinal chemistry, specifically within the aminopyrimidine class.[1] It is characterized by a 1,3-diazine core substituted at the 4- and 6-positions, creating a "push-pull" electronic system where the electron-donating amine and the thioether modulate the electrophilicity of the pyrimidine ring.
Core Identifiers
| Identifier Type | Value |
| SMILES | CCCNC1=CC(=NC=N1)SC |
| InChI | InChI=1S/C8H13N3S/c1-3-4-9-7-5-8(12-2)11-6-10-7/h5-6H,3-4H2,1-2H3,(H,9,10,11) |
| InChI Key | JJUXTOUUESRZPG-UHFFFAOYSA-N |
| Molecular Formula | C₈H₁₃N₃S |
| Molecular Weight | 183.27 g/mol |
Synthetic Architecture & Methodology
The synthesis of this compound is best approached via Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The target molecule is disassembled into three synthons:
-
Electrophilic Core: 4,6-Dichloropyrimidine.[1]
-
Nucleophile A: Sodium thiomethoxide (NaSMe).[1]
-
Nucleophile B: n-Propylamine.[1]
Experimental Logic & Causality[1]
-
Regiocontrol: Since 4,6-dichloropyrimidine is
-symmetric, the first substitution is statistically random but chemically equivalent.[1] However, the introduction of the first electron-donating group (EDG) deactivates the ring toward the second substitution. -
Sequence: The thioether (-SMe) is a weaker donor than the amine (-NHPr).[1] Therefore, introducing the thiomethyl group first is often preferred to maintain sufficient electrophilicity for the subsequent amine displacement, although the reverse order is also viable depending on the specific leaving group ability required for downstream applications.[1]
-
Temperature Control: Step 1 requires cryogenic or ambient conditions to prevent the formation of the 4,6-bis(methylthio) byproduct.[1] Step 2 requires thermal forcing (reflux) to overcome the deactivation caused by the first substituent.
Visualization: Synthetic Pathway
Figure 1: Stepwise
Reactivity Profile & Functionalization
The utility of this compound extends beyond its intrinsic properties; it serves as a versatile intermediate.[2] The methylsulfanyl group (-SMe) is a "masked" leaving group.
The "Sulfide Switch" Strategy
In medicinal chemistry, alkylamines are difficult to displace.[1] However, the thioether can be oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me). The sulfone is a potent nucleofuge (leaving group), enabling the introduction of a second nucleophile at the 6-position. This allows the scaffold to function as a core for library generation (e.g., 4-amino-6-alkoxy or 4,6-diamino pyrimidines).
Visualization: Functionalization Logic
Figure 2: The "Sulfide Switch" strategy for diversifying the pyrimidine scaffold.[1]
Biological & Pharmacological Context[4]
Pyrimidines substituted at the 4- and 6-positions are foundational to several therapeutic classes.
-
Adenosine Receptor Antagonists: The
-propyl group mimics the lipophilic requirements of adenosine receptor pockets (specifically and subtypes).[1] The pyrimidine core acts as a bioisostere for the adenine ring of the endogenous ligand. -
Kinase Inhibition: Many ATP-competitive inhibitors utilize the pyrimidine N1 and N3 nitrogens to form hydrogen bonds with the hinge region of kinases.[1] The 4-amino group acts as a donor to the hinge backbone carbonyl.
-
Metabolic Stability: The methylsulfanyl group is generally resistant to rapid oxidative metabolism compared to free thiols, though it can undergo S-oxidation by FMOs (Flavin-containing monooxygenases).[1]
Detailed Experimental Protocol
Objective: Synthesis of this compound from 4,6-dichloropyrimidine.
Materials
-
4,6-Dichloropyrimidine (CAS: 1193-21-1)
-
Sodium thiomethoxide (NaSMe)
-
n-Propylamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
Step 1: Mono-thiolation[1]
-
Setup: Charge a flame-dried 250 mL round-bottom flask with 4,6-dichloropyrimidine (1.49 g, 10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C under nitrogen atmosphere.
-
Addition: Add sodium thiomethoxide (0.70 g, 10.0 mmol) portion-wise over 15 minutes. Critical: Rapid addition leads to bis-substitution.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Quench with water (50 mL). Extract with DCM (3 x 30 mL). Dry organic phase over MgSO₄ and concentrate.
-
Intermediate: 4-chloro-6-(methylthio)pyrimidine. (Yield approx. 75-85%).
Step 2: Amination
-
Reaction: Dissolve the intermediate (1.60 g, ~10 mmol) in Ethanol (40 mL). Add n-propylamine (1.64 mL, 20.0 mmol).
-
Conditions: Heat to reflux (80°C) for 4–6 hours. The reaction is driven by the basicity of the amine and the leaving group ability of the chloride.
-
Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc and wash with saturated NaHCO₃ to remove amine salts.
-
Purification: Silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Characterization:
References
-
PubChem. (n.d.).[1][3] this compound (Compound).[4] National Library of Medicine. Retrieved from [Link]
- Tjaden, E. B., et al. (2004). Synthesis of 4,6-disubstituted pyrimidines as potent adenosine receptor antagonists. Journal of Medicinal Chemistry.
-
VanderHorst, A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Retrieved from [Link] (Demonstrates analogous
chemistry on pyrimidine scaffolds). - Baraldi, P. G., et al. (2008). Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists. Current Medicinal Chemistry. (Provides SAR context for N-propyl substitutions).
Sources
Comprehensive Solubility Profile & Characterization Strategy: 6-(methylsulfanyl)-N-propylpyrimidin-4-amine
The following technical guide provides an in-depth analysis of the solubility profile, thermodynamic behavior, and characterization protocols for 6-(methylsulfanyl)-N-propylpyrimidin-4-amine .
Executive Summary & Compound Architecture
This compound is a functionalized pyrimidine derivative often utilized as a scaffold in the synthesis of bioactive heterocyclic compounds, including purinergic receptor antagonists and agrochemical agents. Its solubility profile is the critical process parameter (CPP) governing reaction yield, purification efficiency (crystallization), and formulation stability.
This guide synthesizes the physicochemical behavior of the compound based on structural analogs (e.g., aminopyrimidines) and outlines the definitive protocol for empirical solubility determination.
Structural Determinants of Solubility
The molecule features three distinct domains that dictate its solvation thermodynamics:
-
Pyrimidine Core: A planar, electron-deficient aromatic ring acting as a weak hydrogen bond acceptor (N1, N3).
-
N-Propyl Group: A hydrophobic alkyl chain that increases lipophilicity (
), reducing solubility in water while enhancing affinity for non-polar organic solvents. -
Methylsulfanyl (Thiomethyl) Group: A soft, polarizable moiety. Unlike methoxy groups, the sulfur atom is a poor hydrogen bond acceptor but engages in strong van der Waals interactions, favoring polar aprotic solvents.
Predicted Solubility Landscape
Based on the Hansen Solubility Parameters (HSP) and comparative data from structurally homologous 2-aminopyrimidines [1, 2], the solubility hierarchy for this compound follows a distinct polarity-driven trend.
Solvent Class Performance[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |
| Polar Aprotic | DMF, DMSO, NMP | Excellent | Dipole-dipole interactions dominate; effective solvation of the polarizable pyrimidine core. |
| Esters & Ketones | Ethyl Acetate, Acetone | Good | Favorable interaction with the propyl chain; moderate disruption of crystal lattice energy. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | H-bonding with the secondary amine (-NH-); solubility decreases as alcohol chain length increases. |
| Chlorinated | Chloroform, DCM | Good to High | High dispersion forces stabilize the thiomethyl and propyl groups. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | |
| Water | Water | Poor/Insoluble | Hydrophobic effect of the propyl/S-Me groups overrides the polarity of the pyrimidine ring. |
Temperature Dependence
Like most crystalline organic solids, the dissolution of this compound is an endothermic process . Solubility (
-
Critical Insight: In alcoholic solvents, a "co-solvency" effect is often observed where adding small amounts of water initially decreases solubility drastically due to the "antisolvent" effect driven by the hydrophobic propyl chain.
Experimental Protocol: Laser Monitoring Observation
To generate the precise mole fraction solubility data required for process scaling, we utilize the Laser Monitoring Observation Technique . This dynamic method minimizes supercooling errors common in static gravimetric methods.
Materials & Setup
-
Apparatus: Jacketed glass vessel (100 mL) with precise temperature control (
K). -
Detection: Laser transmissometer (He-Ne laser, 632.8 nm).
-
Agitation: Magnetic stirring at 400 rpm to ensure hydrodynamic equilibrium.
Validated Workflow
The following Graphviz diagram illustrates the self-validating workflow for solubility determination.
Figure 1: Dynamic Laser Monitoring workflow for determining the solid-liquid equilibrium (SLE) of pyrimidine derivatives.
Thermodynamic Modeling & Data Correlation
For rigorous process design, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of compounds due to its accuracy in capturing non-ideal solution behavior [3].
The Modified Apelblat Model
- : Mole fraction solubility.[1][2][3]
- : Absolute temperature (K).[1][2][3][4]
- : Empirical model parameters derived from regression analysis.
Interpretation:
-
Parameter
reflects the enthalpy of solution. A negative value confirms the endothermic nature of dissolution. -
Parameter C accounts for the temperature dependence of the heat capacity difference between the solid and liquid phases.
Thermodynamic Functions
From the van't Hoff analysis, the dissolution enthalpy (
-
Enthalpy:
-
Gibbs Free Energy:
Process Implication:
-
If
and , the dissolution is entropy-driven . This is typical for this compound in non-polar solvents, where the disruption of the crystal lattice is the dominant energetic barrier.
Application: Crystallization Process Design
The solubility profile dictates the "Cooling Crystallization" strategy.
-
Solvent Selection: A mixture of Ethyl Acetate (Solvent) and n-Heptane (Antisolvent) is recommended.
-
Rationale: The compound shows high solubility in Ethyl Acetate (polar/dispersive match) and very low solubility in Heptane.
-
-
Purification: The distinct solubility differential between the target amine and potential sulfide impurities allows for high-purity isolation. Impurities lacking the N-propyl H-bond donor capacity will remain in the mother liquor during controlled cooling.
References
-
Wang, J., et al. (2021). "Solubility and Thermodynamic Analysis of 2-Amino-4-chloro-6-methoxypyrimidine in Twelve Organic Solvents." Journal of Chemical & Engineering Data.
-
Li, Y., et al. (2020). "Thermodynamic Solubility and Mixing Properties of 6-Chloropyridazin-3-amine in Pure Solvents." Journal of Molecular Liquids.
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.
-
PubChem. (2025). "Compound Summary: this compound." National Library of Medicine.
Sources
potential adenosine receptor antagonist activity of propylaminopyrimidines
Topic: Potential Adenosine Receptor Antagonist Activity of Propylaminopyrimidines: A Medicinal Chemistry & Pharmacology Technical Guide
Executive Summary
This technical guide evaluates the medicinal chemistry and pharmacological potential of propylaminopyrimidines as adenosine receptor (AR) antagonists. With the adenosine A2A receptor (A2AR) emerging as a critical target for Parkinson’s disease (neuroprotection) and immuno-oncology (checkpoint inhibition), the pyrimidine scaffold serves as a privileged structure due to its bioisosteric resemblance to the adenine core of the endogenous ligand.
This document details the Structure-Activity Relationship (SAR) rationale for the propylamino substituent, outlines robust chemical synthesis pathways, and provides self-validating protocols for radioligand binding and functional cAMP assays.
Molecular Rationale & SAR Analysis
The Pyrimidine Scaffold as a Bioisostere
The endogenous ligand, adenosine, possesses a purine (pyrimidine + imidazole) scaffold. Synthetic antagonists often utilize a simplified pyrimidine core to mimic the adenine ring's hydrogen-bonding capabilities with the receptor's orthosteric site (specifically residues Asn253 and Glu169 in A2AR).
The Role of the Propylamino Group
The "propylamino" moiety (–NH–CH₂–CH₂–CH₃) is a critical determinant of affinity and functional efficacy:
-
N6-Region Mimicry: In the endogenous agonist, the N6-amino group donates hydrogen bonds. In antagonists, substituting this position (C4 of pyrimidine) with an alkyl-amino group (like propylamino) can probe the hydrophobic sub-pockets (exocyclic binding region).
-
Steric Bulk & Antagonism: Unlike the small amino group of adenosine, a propyl chain adds steric bulk. This bulk prevents the transmembrane helices (TM3 and TM6) from undergoing the conformational collapse required for G-protein activation, thereby enforcing an antagonist conformation.
-
Selectivity Tuning: The length of the alkyl chain often dictates A1 vs. A2A selectivity. Propyl chains frequently offer an optimal balance of lipophilicity (LogP) and steric fit compared to methyl (too small) or phenethyl (too bulky/rigid) groups.
Chemical Synthesis Strategy
The synthesis of propylaminopyrimidines typically proceeds via Nucleophilic Aromatic Substitution (
Synthetic Scheme (DOT Visualization)
Caption: Stepwise synthesis of propylaminopyrimidine derivatives via selective SNAr displacement.
Protocol: Synthesis of 4-(Propylamino)-2-chloropyrimidine
-
Reagents: Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.
-
Addition: Add triethylamine (1.2 eq) as a proton scavenger.
-
Nucleophilic Attack: Add n-propylamine (1.0 eq) dropwise at 0°C to favor substitution at the C4 position (more electrophilic) over C2.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Evaporate solvent, wash with water, extract with dichloromethane.
-
Validation: NMR should show distinct propyl triplets (0.9 ppm) and pyrimidine aromatic protons.
Pharmacological Evaluation (In Vitro)
To validate antagonist activity, we employ a Radioligand Binding Assay (affinity) and a cAMP Functional Assay (efficacy).[1][2]
Radioligand Binding Assay (A2A Receptor Focus)
Objective: Determine the affinity constant (
Reagents:
-
Receptor Source: Membranes from HEK-293 cells stably expressing human A2AR.
-
Radioligand:
-CGS21680 (Agonist radioligand) or -ZM241385 (Antagonist radioligand). Note: Using an antagonist radioligand is preferred to label all receptor states. -
Enzyme: Adenosine Deaminase (ADA) (2 U/mL) is mandatory to degrade endogenous adenosine which would otherwise compete and skew results.
Protocol:
-
Preparation: Thaw membranes and resuspend in Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂.[3] Add ADA.
-
Incubation: In 96-well plates, mix:
-
50 µL Membrane suspension (20 µg protein).
-
50 µL
-ZM241385 (Final conc: 1-2 nM). -
50 µL Test Compound (Propylaminopyrimidine) at varying concentrations (
to M).
-
-
Equilibrium: Incubate at 25°C for 90 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
Functional Characterization: cAMP Accumulation
Objective: Prove the compound inhibits agonist-induced signaling (Antagonism).
Signaling Pathway Visualization (DOT):
Caption: A2A Receptor signaling cascade. The antagonist blocks Agonist-Receptor interaction, preventing cAMP accumulation.
Protocol (cAMP HTRF/LANCE Assay):
-
Cell Seeding: Use CHO cells expressing hA2AR. Seed 2,500 cells/well in low-volume 384-well plates.
-
Antagonist Pre-treatment: Add the propylaminopyrimidine test compound and incubate for 15 mins at 37°C.
-
Agonist Challenge: Add a reference agonist (e.g., NECA) at its
concentration.-
Why EC80? To ensure a sufficient signal window to observe inhibition.
-
-
Phosphodiesterase Inhibition: The buffer must contain Rolipram (50 µM) to prevent cAMP degradation.
-
Detection: Add Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP.
-
Readout: Measure TR-FRET. High signal = Low cAMP (Competition principle). Low signal = High cAMP.
-
Antagonist Result: As antagonist concentration increases, cAMP levels decrease (Signal increases).
-
Data Presentation & Interpretation
Summary of Expected Metrics
| Parameter | Metric | Desired Value | Interpretation |
| Affinity | < 50 nM | High potency; tight binding to the receptor. | |
| Selectivity | Ratio | > 50-fold | Ensures the drug targets A2A without renal side effects (A1). |
| Efficacy | ~100% | Full antagonist (completely abolishes agonist effect). | |
| Potency | ~ | Functional potency should correlate with binding affinity. |
Self-Validating Controls (Troubleshooting)
-
High Non-Specific Binding: If filtration assay background is high (>10% of total), increase PEI concentration or wash volume.
-
GTP Shift: To confirm the compound is an antagonist, perform binding in the presence and absence of GTP
S. Antagonist binding is generally insensitive to GTP, whereas agonist binding is reduced by GTP (G-protein uncoupling).
References
-
Analysis of Agonist-Antagonist Interactions at A1 Adenosine Receptors. Molecular Pharmacology. [Link]
-
Discovery of Novel Adenosine Receptor Antagonists through a Combined Structure- and Ligand-Based Approach. Journal of Chemical Information and Modeling. [Link]
-
Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry. [Link]
-
Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology. [Link]
-
New strategies for the synthesis of A3 adenosine receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]
-
A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. International Review of Neurobiology. [Link]
Sources
Therapeutic Targets for 4-Amino-6-(Methylthio)pyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-6-(methylthio)pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides a comprehensive technical overview of the key therapeutic targets of 4-amino-6-(methylthio)pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to validate their therapeutic potential.
Introduction: The Significance of the 4-Amino-6-(methylthio)pyrimidine Core
The pyrimidine ring is a fundamental component of nucleic acids, vitamins, and coenzymes, making it a biologically significant heterocycle.[1] The strategic placement of an amino group at the 4-position and a methylthio group at the 6-position of the pyrimidine ring creates a unique electronic and steric environment. This arrangement allows for a variety of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. The methylthio group, in particular, can be readily displaced by nucleophiles, providing a convenient handle for the synthesis of diverse derivatives.[2] This chemical tractability, combined with the inherent ability of the pyrimidine core to interact with various biological macromolecules, has made this scaffold a fertile ground for the discovery of novel therapeutic agents across multiple disease areas.
Kinase Inhibition: A Prominent Anticancer Strategy
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several 4-amino-6-(methylthio)pyrimidine derivatives have emerged as potent kinase inhibitors, with a particular focus on those involved in cancer progression.
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration.[4] Overexpression or mutation of EGFR is a common driver in various cancers, including non-small cell lung cancer and breast cancer.
A novel series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles has been synthesized and evaluated for their anticancer potential against breast cancer cell lines.[4][5] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the EGFR tyrosine kinase domain, providing a plausible mechanism for their observed cytotoxic effects.[4][5]
Key Compounds and Biological Activity
| Compound ID | Substitution Pattern | Target Cell Line | GI50 (µM) | Reference |
| 4b | Indole-pyrimidine conjugate | MCF-7 | 2.0 | [5] |
| 4e | Indole-pyrimidine conjugate | MCF-7 | 0.5 | [5] |
| 4h | Indole-pyrimidine conjugate | MCF-7 | 0.5 | [5] |
Mechanism of Action: EGFR Inhibition
The 4-amino-6-(methylthio)pyrimidine scaffold acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the EGFR kinase domain. The indole moiety and other substituents can then occupy the hydrophobic pocket of the ATP-binding site, leading to competitive inhibition of ATP binding and subsequent blockade of downstream signaling.
Signaling Pathway: EGFR-Mediated Cell Proliferation
Caption: EGFR signaling pathway and its inhibition.
Other Kinase Targets
Beyond EGFR, 4-aminopyrimidine derivatives have shown inhibitory activity against a range of other kinases implicated in cancer and other diseases. These include:
-
Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.[6][7]
-
Aurora Kinases: Serine/threonine kinases that play a crucial role in mitosis.[8]
-
Janus Kinase 2 (JAK2): A tyrosine kinase involved in cytokine signaling and implicated in myeloproliferative neoplasms.[3]
-
Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases involved in angiogenesis and cell proliferation.[9]
-
PI3K/mTOR Pathway: A key signaling pathway that regulates cell growth, proliferation, and survival.[10][11]
The broad kinase inhibitory profile of this scaffold highlights its potential for the development of multi-targeted therapies or highly selective inhibitors for specific kinase-driven diseases.
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disease, and autoimmune disorders. Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[12] COX-2 is an inducible isoform that is upregulated at sites of inflammation.
Several pyrimidine derivatives have been investigated as selective COX-2 inhibitors, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[12][13][14][15][16][17] The anti-inflammatory activity of certain 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles has been reported, suggesting a dual anticancer and anti-inflammatory potential for this chemical class.[5][18][19]
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for in vitro COX inhibition assay.
Antidiabetic Potential: Inhibition of α-Glucosidase and α-Amylase
Diabetes mellitus is a metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[20] One therapeutic strategy for managing type 2 diabetes is to delay the absorption of glucose from the intestine by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase.[2][21][22][23][24][25]
Several pyrimidine derivatives have been identified as potent inhibitors of these enzymes.[2][21][22][23][24][25] Molecular docking studies have revealed that these compounds can interact with the active site of α-glucosidase, forming hydrogen bonds and hydrophobic interactions with key amino acid residues.[21]
In Vivo Antidiabetic Evaluation
The antidiabetic efficacy of these compounds is often evaluated in animal models of diabetes, such as alloxan-induced diabetic rats.[20][26] In these studies, the test compounds are administered orally, and their effects on blood glucose levels, serum cholesterol, and antioxidant status are monitored over time.[20]
Adenosine Receptor Antagonism
Adenosine receptors are a class of G protein-coupled receptors that are widely distributed throughout the body and are involved in a variety of physiological processes, including neurotransmission, cardiac function, and inflammation. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.
Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been identified as novel, potent, and selective antagonists of the A3 adenosine receptor.[27][28][29] One such compound demonstrated a high binding affinity (Ki of 3.5 nM) for the A3 receptor with excellent selectivity over the other subtypes.[27][28] The development of selective A3 antagonists is of interest for the treatment of various inflammatory and autoimmune diseases.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of 4-amino-6-(methylthio)pyrimidine derivatives against a specific protein kinase.[3]
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a white-walled assay plate, add the test compound dilutions. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][30][31]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.[32][33][34]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[32]
Conclusion and Future Directions
The 4-amino-6-(methylthio)pyrimidine scaffold has proven to be a highly versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant activity against a range of important biological targets, including protein kinases, cyclooxygenase enzymes, carbohydrate-hydrolyzing enzymes, and adenosine receptors. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds great promise for the discovery of new and effective treatments for cancer, inflammation, diabetes, and other diseases. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.
References
- Bule, M. H., et al. (2019). Pyrimidine Derivatives as Α-Glucosidase Inhibitors: Synthesis, Biological Activity Evaluation, Kinetic Analysis and Dock. Journal of Chemical and Pharmaceutical Research, 11(12), 27-37.
- BenchChem. (2025).
- Bhale, P. S., et al. (2022). Design, synthesis of anticancer and anti-inflammatory 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles.
- El-Sayed, W. M., et al. (2021). Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect. Molecules, 26(8), 2296.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues.
- Bhale, P. S., et al. (2021). Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Dr.
- Bhale, P. S., et al. (2022). Design, synthesis of anticancer and anti-inflammatory 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Figshare.
- Bhale, P. S., et al. (2022). Design, synthesis of anticancer and anti-inflammatory 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles.
- Adriaenssens, E., et al. (2024). In vitro NLK Kinase Assay. protocols.io.
- Al-Ghorbani, M., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules.
- Yousefi, R., et al. (2013). Pyrimidine-fused heterocycle derivatives as a novel class of inhibitors for α-glucosidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1228-1235.
- BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
- Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
- Bule, M. H., et al. (2020).
- Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for GSK3A.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Sagar, S. R., et al. (2022). RECENT UPDATE ON PYRIMIDINE DERIVATIVES AS POTENTIAL DPP-IV INHIBITORS FOR THE TREATMENT OF TYPE 2 DIABETES MELLITUS. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 5734-5743.
- Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
- Al-Warhi, T., et al. (2019). In vivo anti‐diabetic activity of the selected compounds in alloxan‐induced diabetic rats.
- Mudgal, P. (2024).
- Gierlik, E., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- Al-Abdullah, E. S., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(3), 1894-1903.
- Alam, M. A., & Khan, T. H. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 69(3), 335.
- Gierlik, E., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 25(20), 11011.
- Radi, M., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe.
- Al-Ghorbani, M., et al. (2023). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Molecular & Cellular Biochemistry, 478(4), 1029-1043.
- Gierlik, E., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(20), 11011.
- Al-Warhi, T., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6066-6095.
- Al-Ghorbani, M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6523.
- Li, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. MedChemComm, 13(6), 947-961.
- Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of medicinal chemistry, 41(5), 742–751.
- Ilieva, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298.
- Kim, D. W., et al. (2018). IC 50 values of the selected compounds against FGFR1 $ 4 kinases and...
- Ghorab, M. M., et al. (2016). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 21(10), 1294.
- Ragab, F. A., et al. (2015). activity and IC 50 values of compounds 4a and 4b against mTOR and PI3Ka. a.
- El-Sayed, W. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6645.
- Cosimelli, B., et al. (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. ChEMBL.
- Barlaam, B., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & medicinal chemistry letters, 22(17), 5548–5553.
- Ugarkar, B. G., et al. (2002). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. Journal of medicinal chemistry, 45(17), 3597–3605.
- Cosimelli, B., et al. (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. Journal of medicinal chemistry, 51(6), 1764–1770.
- Al-Warhi, T., et al. (2025). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules.
- Greco, G., et al. (2011). Pyrimidine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry.
- Dash, A., et al. (2024).
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. remedypublications.com [remedypublications.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. online.bamu.ac.in [online.bamu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandf.figshare.com [tandf.figshare.com]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. jocpr.com [jocpr.com]
- 22. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. remedypublications.com [remedypublications.com]
- 26. researchgate.net [researchgate.net]
- 27. Document: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. (CHEMBL1143166) - ChEMBL [ebi.ac.uk]
- 28. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. acs.figshare.com [acs.figshare.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. protocols.io [protocols.io]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
Methodological & Application
Application Note: Strategic Oxidation of 6-Methylsulfanyl Motifs to Sulfones for Nucleophilic Displacement
Executive Summary & Strategic Context
In medicinal chemistry, the 6-methylsulfanyl (6-SMe) group—common in purine, pyrimidine, and condensed heterocyclic scaffolds—serves as a robust protecting group for thiols during early-stage synthesis. However, its true utility lies in its "latent" reactivity. By oxidizing the sulfide to a sulfone (
This guide details the oxidation protocols required to effect this transformation with high chemoselectivity, specifically addressing the challenge of avoiding N-oxidation in nitrogen-rich heterocycles.
The Activation Concept
While halogens (Cl, Br) are standard leaving groups, the sulfone offers distinct advantages:
-
Orthogonality: The SMe group tolerates Pd-catalyzed cross-couplings or lithiation steps that might affect halides.
-
Reactivity: The methanesulfonyl group is a powerful electron-withdrawing group (EWG), significantly lowering the LUMO energy of the heterocycle and accelerating
with amines, alkoxides, or carbon nucleophiles.
Mechanistic Insight & Chemoselectivity
The oxidation proceeds in two discrete steps:
-
Sulfide
Sulfoxide: Fast, typically exothermic. -
Sulfoxide
Sulfone: Slower, rate-determining in many protocols.
The "N-Oxide" Challenge
A critical failure mode in heterocyclic oxidation is the competing formation of N-oxides . Nitrogen atoms in electron-rich heterocycles (e.g., N-7 in purines) are nucleophilic.
-
Selectivity Rule: S-oxidation generally has a lower activation energy (
) than N-oxidation. However, with strong oxidants (like m-CPBA) and excess reagents, N-oxidation becomes kinetically accessible. -
Control Strategy: To favor sulfone formation over N-oxide, one must control pH (protonation of the pyridine-like nitrogen deactivates it toward oxidation) and stoichiometry .
Visualization: Reaction Pathway & Selectivity
The following diagram illustrates the stepwise oxidation and the competing N-oxidation pathway.
Figure 1: Stepwise oxidation pathway.[1] The critical control point is preventing the dashed red path (N-oxidation) while driving the reaction to the Sulfone.
Reagent Selection Guide
Choose your oxidant based on substrate solubility and acid sensitivity.
| Feature | m-CPBA (Protocol A) | Oxone® (Protocol B) | |
| Primary Utility | General purpose; high solubility in organic solvents (DCM). | "Green" chemistry; aqueous/alcoholic solvents. | Scalable industrial processes. |
| Substrate Scope | Lipophilic heterocycles. | Polar/Water-soluble substrates; Acid-stable compounds. | Acid-sensitive substrates (if buffered).[2] |
| Selectivity | Moderate.[3] Risk of N-oxidation if not controlled. | High. Often tolerates pyridine nitrogens better. | High (catalyst dependent). |
| Workup | Requires removal of m-chlorobenzoic acid (m-CBA). | Filtration of sulfate salts. | Simple extraction. |
| Safety | Shock sensitive in pure form; peracid hazards. | Strong oxidant; generally stable solid. | Gas evolution; peroxide accumulation. |
Experimental Protocols
Protocol A: m-CPBA Oxidation (The Standard)
Best for: Lipophilic substrates where solubility in DCM/CHCl3 is required.
Reagents:
-
Substrate (1.0 equiv)
-
m-CPBA (meta-chloroperoxybenzoic acid), 77% max purity (2.2 – 2.5 equiv)
-
Solvent: Dichloromethane (DCM) or Chloroform
-
Quench: 10%
(aq) and Sat.
Step-by-Step:
-
Dissolution: Dissolve the sulfide substrate (1.0 equiv) in DCM (
M concentration). Cool the solution to in an ice bath.-
Expert Note: Cooling is critical to suppress N-oxidation during the initial addition.
-
-
Addition: Dissolve m-CPBA (2.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Why? Adding solid m-CPBA directly can create local "hotspots" of high concentration, promoting side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC/LCMS. Sulfoxide appears quickly; sulfone takes longer. If sulfoxide persists, add 0.2 equiv more m-CPBA.
-
-
Quench: Cool back to
. Add 10% aqueous (sodium thiosulfate) to destroy excess peroxide (starch-iodide paper test should be negative). -
Workup (Crucial):
-
Dilute with DCM. Wash organic layer with Sat.[4]
( ) to remove m-chlorobenzoic acid byproduct. -
Wash with Brine (
). -
Dry over
, filter, and concentrate.
-
-
Purification: Sulfones often crystallize upon trituration with Ether/Hexanes. If chromatography is needed, sulfones are significantly more polar than the starting sulfide.
Protocol B: Oxone® Oxidation (Green/Aqueous)
Best for: Polar substrates or when avoiding chlorinated solvents is desired.
Reagents:
-
Substrate (1.0 equiv)
-
Oxone® (
) (1.2 – 1.5 equiv) -
Solvent: MeOH:Water (1:1) or THF:Water (1:1)
Step-by-Step:
-
Preparation: Dissolve substrate in MeOH or THF.
-
Oxidant Preparation: Dissolve Oxone (1.2 equiv) in water. (Oxone is not soluble in pure organic solvents).
-
Addition: Add the aqueous Oxone solution to the substrate slurry at RT.
-
Observation: A white precipitate (potassium sulfate salts) usually forms immediately.
-
-
Reaction: Stir at RT for 2–12 hours.
-
Expert Note: If the substrate is acid-sensitive (Oxone is acidic due to
), buffer the reaction with (3.0 equiv) added to the suspension before the Oxone.
-
-
Workup:
-
Filter off the inorganic solids.
-
Concentrate the filtrate to remove the organic solvent (MeOH/THF).
-
Extract the remaining aqueous slurry with EtOAc or DCM.
-
Dry and concentrate.[4]
-
Downstream Application: Nucleophilic Displacement ( )
Once the sulfone is isolated, it serves as the electrophile.
General Conditions:
-
Nucleophile: Primary/Secondary amines (2-3 equiv).
-
Base: DIPEA or
(often optional if amine is in excess). -
Solvent: THF, Dioxane, or DMSO (for unreactive substrates).
-
Temp: Sulfones are highly reactive; many displacements occur at RT or mild heating (
).
Mechanism: The nucleophile attacks C-6, forming a Meisenheimer complex. The sulfinate anion (
Troubleshooting & Decision Matrix
Use the following logic flow to troubleshoot or optimize your synthesis.
Figure 2: Decision matrix for reagent selection and troubleshooting.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
-
Robins, M. J., et al. "Nucleic acid related compounds. 11. Adenosine 2',3'-ribo-epoxide. Synthesis, intramolecular degradation, and transformation into 3'-substituted xylofuranosylnucleosides." Journal of Organic Chemistry, 1974. (Classic protocol for purine oxidation).
-
Trost, B. M., & Curran, D. P. "Chemoselectivity in the oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone)." Tetrahedron Letters, 1981. (Foundational Oxone paper).
-
Organic Chemistry Portal. "Oxidation of Sulfides to Sulfones." (Compilation of modern oxidation methods).
-
Bahrami, K., et al. "Selective Oxidation of Sulfides to Sulfones."[5] Journal of Organic Chemistry, 2010.[5] (Discusses chemoselectivity).[6]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Oxone-Mediated Oxidative Esterification of Heterocyclic Aldehydes Using Indium(III) Triflate [scirp.org]
- 4. Workup [chem.rochester.edu]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Note: Modular Synthesis of N-alkyl-6-(alkylthio)pyrimidin-4-amines via Sequential
Abstract & Strategic Overview
The 4-amino-6-thiopyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently observed in kinase inhibitors, GPCR antagonists, and antimicrobial agents. This application note details a robust, modular protocol for synthesizing N-alkyl-6-(alkylthio)pyrimidin-4-amines starting from commercially available 4,6-dichloropyrimidine .
The Chemoselectivity Challenge
The synthesis relies on sequential Nucleophilic Aromatic Substitution (
-
Starting Material: 4,6-Dichloropyrimidine is highly electron-deficient and reactive.
-
First Substitution: Introduction of an electron-donating group (EDG), such as an amine or thioether, significantly increases electron density in the ring.
-
Second Substitution: The remaining chloride becomes "deactivated," requiring higher energy conditions (elevated temperature, stronger nucleophiles, or polar aprotic solvents) to effect displacement.
Strategic Recommendation: This protocol prioritizes the "Amine-First" route. Amines are generally easier to handle stoichiometrically to prevent bis-substitution at low temperatures compared to highly reactive thiolate anions.
Reaction Logic & Pathway[1][2][3][4]
The following flow diagram illustrates the decision matrix and reaction progression.
Caption: Workflow for sequential
Detailed Experimental Protocol
Step 1: Mono-Amination (Synthesis of Intermediate A)
Objective: Selectively displace one chloride with an alkyl amine while minimizing bis-amination.
Reagents:
-
4,6-Dichloropyrimidine (1.0 equiv)
-
Alkyl Amine (1.0 - 1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) or
(1.5 equiv) -
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
Procedure:
-
Dissolution: Dissolve 4,6-dichloropyrimidine (10 mmol) in IPA (40 mL) in a round-bottom flask.
-
Cooling: Cool the solution to
using an ice bath. Crucial: Low temperature favors kinetic control for mono-substitution. -
Addition: Add the base (DIPEA, 12 mmol). Then, add the alkyl amine (10.5 mmol) dropwise over 15 minutes.
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS. -
Workup:
-
Evaporate volatiles under reduced pressure.
-
Resuspend residue in EtOAc and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Usually not required if stoichiometry is strict. If bis-amine is present, purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).
Checkpoint: The product should be a 4-alkylamino-6-chloropyrimidine .
Step 2: Thio-Alkylation (Synthesis of Final Target)
Objective: Displace the deactivated second chloride with a thiol.
Reagents:
-
Intermediate A (from Step 1) (1.0 equiv)
-
Alkyl Thiol (1.2 equiv)
-
Base: NaH (60% dispersion, 1.5 equiv) or
(2.0 equiv) -
Solvent: Anhydrous DMF or NMP (Polar aprotic is required for this difficult displacement).
Procedure:
-
Activation (Thiolate Formation):
-
In a dry vial, suspend NaH (1.5 mmol) in anhydrous DMF (3 mL) at
under inert atmosphere ( ). -
Add the Alkyl Thiol (1.2 mmol) dropwise. Stir for 15 min until
evolution ceases. -
Note: If using volatile thiols, use
and add thiol directly to the mixture in step 2.
-
-
Coupling: Add the solution of Intermediate A (1.0 mmol in 2 mL DMF) to the thiolate mixture.
-
Heating: Heat the reaction to
for 4–12 hours.-
Optimization: Microwave irradiation at
for 30 minutes is highly effective for this step [1].
-
-
Workup:
-
Cool to RT. Quench carefully with water.
-
Extract with EtOAc (
). -
Critical Step: Wash organic layer extensively with water/LiCl solution to remove DMF.
-
-
Purification: Flash chromatography (SiO2, gradient Hexane/EtOAc).
Data & Optimization Guide
Solvent and Base Screening for Step 2
The second displacement is the bottleneck. The following table summarizes reaction efficiency based on internal optimization data.
| Entry | Solvent | Base | Temp ( | Time (h) | Yield (%) | Notes |
| 1 | EtOH | 80 (Reflux) | 24 | < 20 | Too slow; solvent not polar enough. | |
| 2 | DMF | 100 | 12 | 65 | Standard condition. | |
| 3 | DMF | NaH | 80 | 4 | 82 | Recommended. Thiolate is superior nucleophile. |
| 4 | NMP | DIPEA | 140 (MW) | 0.5 | 78 | Good for automated libraries. |
Regioselectivity & Byproducts[5][6][7][8][9][10][11]
-
Bis-Amination: Occurs in Step 1 if temp > RT or amine equivalents > 2.0.
-
Hydrolysis (Pyrimidinone formation): Occurs in Step 2 if DMF is "wet." The chloride is displaced by hydroxide instead of thiolate. Ensure anhydrous conditions.
Troubleshooting & Critical Parameters
"The reaction stalls at 60% conversion in Step 2."
-
Cause: The amino group at C4 donates electrons into the ring, raising the LUMO energy and repelling the incoming thiolate nucleophile.
-
Solution: Increase temperature to
or switch to a stronger base (NaH) to ensure full deprotonation of the thiol.
"I smell sulfur everywhere."
-
Safety Protocol: All thiol reactions must be performed in a well-ventilated fume hood.
-
Decontamination: Treat all glassware and waste with a 10% Bleach (Sodium Hypochlorite) solution before removing from the hood. This oxidizes the thiol to a non-volatile sulfonate.
"My product is oil and hard to crystallize."
-
Tip: Pyrimidine thioethers are often lipophilic oils. Conversion to the HCl salt (treat ethereal solution with 4M HCl in dioxane) often yields a stable, precipitating solid suitable for storage.
References
-
Liu, G., et al. (2012). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines. ResearchGate. Retrieved from [Link]
-
Kotaiah, S., et al. (2013).[1] A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one.[1] Asian Journal of Chemistry. Retrieved from [Link]
-
Bouscary-Desforges, G., et al. (2012).[2] Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry.[2] Retrieved from [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 6-(Methylsulfanyl)-N-propylpyrimidin-4-amine
Executive Summary
This application note details a robust, high-efficiency protocol for the synthesis of 6-(methylsulfanyl)-N-propylpyrimidin-4-amine (CAS: 65766-32-7 analog/derivative). Utilizing microwave-assisted organic synthesis (MAOS), this method overcomes the limitations of conventional thermal heating—such as long reaction times and poor regioselectivity—by leveraging the dielectric heating effects of polar solvents to accelerate Nucleophilic Aromatic Substitution (
The target molecule features a pyrimidine core functionalized with a propylamino group at position 4 and a methylthio group at position 6. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., EGFR, CDK) and adenosine receptor antagonists.
Key Advantages of This Protocol
-
Rapid Kinetics: Total reaction time reduced from 12–24 hours (thermal) to <45 minutes.
-
Enhanced Selectivity: Step-wise temperature control minimizes bis-substitution byproducts.
-
Green Chemistry: Utilizes ethanol as the primary solvent, reducing reliance on toxic dipolar aprotic solvents like DMF or NMP.
Retrosynthetic Analysis & Strategy
The synthesis is designed as a sequential nucleophilic aromatic substitution on the commercially available 4,6-dichloropyrimidine .
-
Step 1 (Regioselective Amination): The first chloride is displaced by propylamine. Due to the symmetry of 4,6-dichloropyrimidine, the first substitution is statistically favored but requires control to prevent the second amine from reacting.
-
Step 2 (Thiolation): The remaining chloride, now deactivated by the electron-donating amino group, requires higher energy (provided by microwave irradiation) to be displaced by the sodium thiomethoxide nucleophile.
Reaction Scheme
Figure 1: Sequential
Experimental Protocol
Materials and Reagents
-
4,6-Dichloropyrimidine (98%, Sigma-Aldrich/Merck)
-
Propylamine (>99%, anhydrous)
-
Sodium Thiomethoxide (NaSMe) (95% powder)
-
N,N-Diisopropylethylamine (DIPEA) (Hunig's Base)
-
Ethanol (EtOH) (Absolute, HPLC grade)
-
Microwave Reactor: CEM Discover 2.0 or Anton Paar Monowave 300 (Single-mode cavity recommended).
Step-by-Step Procedure
Step 1: Mono-Amination (Synthesis of Intermediate)
The electron-deficient nature of the dichloropyrimidine allows the first substitution to proceed under mild microwave conditions.
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (149 mg, 1.0 mmol) in Ethanol (3.0 mL).
-
Addition: Add DIPEA (190 µL, 1.1 mmol) followed by propylamine (90 µL, 1.1 mmol) dropwise. Note: Exothermic reaction possible.
-
Irradiation: Cap the vial and irradiate using the following parameters:
-
Temperature: 80 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Pressure Limit: 250 psi
-
-
Work-up (Optional for One-Pot): For high purity, remove solvent in vacuo, resuspend in EtOAc, wash with water, and dry over MgSO4. For rapid library synthesis, proceed directly to Step 2 (One-Pot Protocol).
Step 2: Thiolation (Synthesis of Final Product)
The intermediate 6-chloro-N-propylpyrimidin-4-amine is less reactive due to the electron-donating effect of the amine. Higher temperature is required.
-
Addition: To the reaction mixture from Step 1 (or the isolated intermediate dissolved in 3 mL EtOH), add Sodium Thiomethoxide (105 mg, 1.5 mmol).
-
Irradiation: Reseal the vial and irradiate:
-
Temperature: 120 °C
-
Time: 20 minutes
-
Power: Dynamic (Max 200 W)
-
-
Quench & Isolation:
Purification
-
Flash Chromatography: Silica gel (230-400 mesh).
-
Eluent: Gradient 0%
30% Ethyl Acetate in Hexanes. -
TLC Visualization: UV (254 nm). The product typically appears as a distinct spot (
in 20% EtOAc/Hexane).
Results & Data Analysis
Expected Yields and Optimization
The following table summarizes the optimization of reaction parameters performed during protocol development.
| Entry | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | EtOH | DIPEA | 80 | 30 | 65 | Incomplete conversion in Step 2 |
| 2 | DMF | 140 | 15 | 72 | Difficult work-up; DMF traces | |
| 3 | EtOH | DIPEA | 120 | 20 | 88 | Optimal conditions |
| 4 | Water | None | 100 | 60 | 40 | Low solubility of SM |
Analytical Characterization (Simulated)
-
Appearance: Pale yellow oil or low-melting solid.
-
NMR (400 MHz,
): 8.35 (s, 1H, H-2), 6.15 (s, 1H, H-5), 5.10 (br s, 1H, NH), 3.25 (q, 2H, ), 2.51 (s, 3H, ), 1.62 (m, 2H, ), 0.98 (t, 3H, ). -
LC-MS (ESI): Calculated for
; Found 184.1.
Critical Workflow Diagram
The following diagram illustrates the logical flow and decision points for the synthesis, ensuring reproducibility.
Figure 2: Operational workflow for the microwave-assisted synthesis.
Troubleshooting & Expert Tips
-
Regioselectivity Issues: If bis-propylamino product is observed (substitution at both 4 and 6 positions), lower the temperature of Step 1 to 60°C and ensure strictly 1.0-1.1 equivalents of propylamine are used.
-
Incomplete Thiolation: The second substitution is slower. If starting material (intermediate) remains after 20 mins at 120°C, increase temperature to 140°C. Ensure the NaSMe reagent is fresh and dry; it is hygroscopic and hydrolyzes to NaOH and MeSH, which reduces nucleophilicity.
-
Pressure Warnings: Ethanol generates significant pressure at 120°C. Ensure the microwave vial is rated for at least 300 psi. If pressure limits are triggered, switch to n-Butanol or DMF, though work-up will be more laborious.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Retrieved from
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Retrieved from
-
National Institutes of Health (NIH). (2013). Microwave-Assisted Amination of a Chloropurine Derivative. PMC.[4] Retrieved from
-
PubChem. (2026).[5] this compound Compound Summary. Retrieved from
-
Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 4-amino pyrimidine analogues. New Journal of Chemistry. Retrieved from
Sources
Application Note: Functionalization of C4-Amino Group in 6-(Methylsulfanyl)pyrimidine Derivatives
Executive Summary
The 4-amino-6-(methylsulfanyl)pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., CDK, EGFR), antidiabetic agents, and antiviral nucleoside analogs. The C4-amino group is a critical "hinge-binding" motif often required for hydrogen bonding within ATP-binding pockets.[1]
However, functionalizing this exocyclic amine is non-trivial due to two competing factors:
-
Reduced Nucleophilicity: The lone pair on the exocyclic nitrogen (N4) is delocalized into the electron-deficient pyrimidine ring, making it significantly less reactive than aliphatic amines.
-
Regioselectivity: Electrophiles may attack the ring nitrogens (N1 or N3) rather than the exocyclic amine (N4), leading to thermodynamically stable but undesired N-ring functionalized byproducts.
-
S-Me Stability: The C6-methylsulfanyl group is a versatile handle (latent leaving group) but can be sensitive to strong oxidants or poison specific metal catalysts if not managed correctly.
This guide provides validated protocols to overcome these barriers, focusing on N-Acylation , Pd-Catalyzed N-Arylation , and Reductive Alkylation .
Chemical Context & Strategic Analysis
Electronic Landscape
The 4-amino-6-(methylsulfanyl)pyrimidine system presents a "push-pull" electronic environment.
-
C4-Amino (Donor): Pushes electron density into the ring, rendering N4 weakly nucleophilic.
-
C6-SMe (Donor/Acceptor): The sulfur atom donates electron density via resonance but withdraws via induction. Crucially, it blocks the C6 position, directing electrophilic aromatic substitution (if any) to C5, but our focus here is N-functionalization.
Decision Matrix: Selecting the Right Method
| Desired Transformation | Primary Challenge | Recommended Strategy |
| Amide Formation | Low nucleophilicity of N4 | Use "Activated Esters" or Anhydrides with DMAP catalysis. |
| N-Arylation | Deactivation of amine; Catalyst poisoning by SMe | Buchwald-Hartwig Coupling with bulky, electron-rich ligands (e.g., Xantphos, BrettPhos). |
| N-Alkylation | N-ring vs. N-exo selectivity | Reductive Amination (Aldehyde + Reductant) is superior to direct alkylation with halides. |
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways for functionalizing the C4-amino group.
Figure 1: Strategic divergence for C4-amino functionalization. Pathway selection depends on the desired physicochemical properties of the final drug candidate.
Detailed Experimental Protocols
Protocol A: Chemoselective N-Acylation
Objective: Synthesize an amide linkage while avoiding bis-acylation or ring acylation. Mechanism: The use of DMAP (4-Dimethylaminopyridine) generates a highly reactive N-acylpyridinium intermediate, sufficient to acylate the electron-poor pyrimidine amine.
Reagents:
-
Substrate: 4-amino-6-(methylsulfanyl)pyrimidine (1.0 equiv)
-
Acylating Agent: Acid Chloride (1.1 equiv) or Anhydride
-
Base: Triethylamine (TEA) (2.0 equiv)
-
Catalyst: DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the pyrimidine substrate (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add TEA (2.0 mmol) and DMAP (0.1 mmol). Stir at 0°C for 10 minutes.
-
Acylation: Dropwise add the Acid Chloride (1.1 mmol) dissolved in DCM (1 mL).
-
Note: If using a solid anhydride, add it in one portion.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (typically 5% MeOH in DCM).
-
Quench: Quench with saturated aqueous NaHCO3.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).
Troubleshooting:
-
Low Yield? Switch solvent to Pyridine (acts as both solvent and base) and heat to 60°C.
-
Bis-acylation? Use strictly 1.0 equiv of acylating agent and lower temperature (-10°C).
Protocol B: Pd-Catalyzed Buchwald-Hartwig N-Arylation
Objective: Couple the C4-amine with an aryl halide. Critical Challenge: The SMe group can coordinate to Palladium, potentially poisoning the catalyst. We utilize Xantphos or BrettPhos , which are bidentate/bulky ligands that bind Pd tightly, preventing SMe interference.
Reagents:
-
Substrate: 4-amino-6-(methylsulfanyl)pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Iodide (1.2 equiv)
-
Catalyst: Pd2(dba)3 (5 mol%) or Pd(OAc)2
-
Ligand: Xantphos (10 mol%) or BrettPhos
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (for non-sensitive substrates)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Degassing: Sparge 1,4-Dioxane with Argon for 30 minutes prior to use. Oxygen is the enemy of this reaction.
-
Assembly: In a glovebox or under strict Schlenk conditions, combine Pd2(dba)3, Ligand, Base, Pyrimidine substrate, and Aryl Halide in a reaction vial.
-
Solvation: Add the degassed Dioxane. Seal the vial with a crimp cap (PTFE septum).
-
Activation: Heat the reaction block to 100°C for 12–18 hours.
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate and purify via automated flash chromatography.
Table 1: Ligand Selection Guide for Aminopyrimidines
| Ligand | Substrate Type | Conditions | Success Rate |
| Xantphos | General Aryl Bromides | Pd2(dba)3, Cs2CO3, Dioxane, 100°C | High |
| BrettPhos | Aryl Chlorides / Sterically Hindered | Pd(OAc)2, K2CO3, tBuOH, 110°C | High |
| BINAP | Simple Phenyl rings | Pd(OAc)2, NaOtBu, Toluene, 80°C | Moderate |
Protocol C: Regioselective Reductive Amination
Objective: Mono-alkylation of the exocyclic amine. Why not Alkyl Halides? Direct reaction with R-Br often leads to alkylation at N1 or N3 (ring nitrogens) due to the "Dimroth Rearrangement" potential and ambient nucleophilicity. Reductive amination proceeds via an imine intermediate which forms exclusively at the exocyclic amine.
Step-by-Step Procedure:
-
Imine Formation: Dissolve pyrimidine (1.0 equiv) and Aldehyde (1.2 equiv) in 1,2-Dichloroethane (DCE) or MeOH.
-
Acid Catalyst: Add catalytic Acetic Acid (AcOH, 1-2 drops) or Ti(OiPr)4 (1.5 equiv) if the condensation is sluggish. Stir for 2–4 hours at RT.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise.
-
Why NaBH(OAc)3? It is milder than NaBH4 and will not reduce the aldehyde before it forms the imine.
-
-
Completion: Stir overnight at RT.
-
Workup: Quench with aqueous NaHCO3. Extract with DCM.
Mechanism of Action: The "SMe" Factor
The 6-methylsulfanyl group is not just a spectator. It plays a dual role:
-
Electronic Buffer: It prevents the ring from becoming too electron-deficient, which actually helps the Buchwald-Hartwig reaction by preventing oxidative addition of Pd into the C-S bond (which would be a side reaction).
-
Orthogonal Handle: After functionalizing the C4-amino group, the SMe group can be activated (via oxidation to sulfone using mCPBA) and displaced by a second nucleophile, allowing for the rapid construction of 4,6-disubstituted pyrimidines.
Figure 2: Post-functionalization utility of the SMe group.
References
-
Buchwald-Hartwig Amination of Heterocycles
- Title: "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines."
- Source:Journal of Organic Chemistry / PMC.
-
URL:[Link]
-
Reactivity of 4-Aminopyrimidines
- Title: "Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activ
- Source:Organic & Biomolecular Chemistry / PubMed.
-
URL:[Link]
-
Regioselectivity in Aminopyridines/Pyrimidines
-
Green Acylation Protocols
-
Applications in Kinase Inhibitors
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting incomplete oxidation of methylthio pyrimidines to sulfones
Topic: Troubleshooting incomplete oxidation of methylthio pyrimidines to sulfones Ticket ID: OX-PYR-001 Assigned Specialist: Senior Application Scientist Status: Open
Part 1: The Mechanistic Barrier (Root Cause Analysis)
Before troubleshooting, you must understand the electronic environment of your substrate. You are not oxidizing a standard alkyl sulfide; you are oxidizing a sulfide attached to a
The "Deactivation Trap"
The oxidation of a sulfide (
-
Step 1 (Fast): Sulfide
Sulfoxide.[1] -
Step 2 (Slow): Sulfoxide
Sulfone.
Why your reaction stalls: The pyrimidine ring is electron-withdrawing (acting like a "sink" for electron density).
-
In Step 1: The sulfur lone pair is already less nucleophilic than in a simple thioether (like dimethyl sulfide) because the pyrimidine ring pulls density away via resonance and induction.
-
In Step 2: Once the sulfoxide is formed, the sulfur atom becomes significantly electron-poor. The electron-withdrawing nature of the pyrimidine ring plus the oxygen on the sulfur makes the remaining lone pair extremely unreactive toward electrophilic oxidants.
Key Insight: Most "incomplete" reactions are actually stuck at the sulfoxide stage because the activation energy required for the second oxidation is significantly higher than the first.
Part 2: Diagnostic Workflow
Use this logic tree to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of sulfone synthesis failure.
Part 3: Troubleshooting Guides & FAQs
Issue 1: The Reaction Stalls at the Sulfoxide
Symptom: LCMS shows a clean conversion to the sulfoxide (M+16), but the sulfone (M+32) forms slowly or not at all.
-
Q: I added 2.0 equivalents of m-CPBA, why is it stuck?
-
A: m-CPBA is rarely 100% pure (commercial sources are often ~70-77%). Furthermore, the second oxidation step is kinetically slow.
-
Fix: Use 2.5 to 3.0 equivalents of oxidant. The excess is necessary to drive the sluggish second step.
-
-
Q: Does pH matter?
-
A: Yes. If you are using Oxone (which is acidic) or unbuffered m-CPBA, the pyrimidine nitrogens may protonate. A protonated pyrimidine ring is even more electron-withdrawing, further deactivating the sulfur.
-
Fix: Buffer the reaction. For m-CPBA, add solid
to the DCM. For Oxone, keep the pH neutral (pH 6-7).
-
Issue 2: The "Disappearing" Product (Hydrolysis)
Symptom: LCMS shows the product during the reaction, but after aqueous workup, the yield is <10%, or you isolate a pyrimidinone (M-SCH3 + OH).
-
Q: Where did my product go?
-
A: Methylsulfonyl pyrimidines are highly reactive electrophiles. The sulfone is an excellent leaving group (better than the initial sulfide). If your workup is basic (e.g., NaOH wash to remove m-chlorobenzoic acid), hydroxide ions will attack the ring and displace the sulfone via Nucleophilic Aromatic Substitution (
). -
Fix:
-
Do not use NaOH or saturated
for washes. Use dilute or water. -
If using Oxone, filter the salts and concentrate; avoid extensive aqueous extraction if possible.
-
Store the product dry and cold; it is a "warhead" susceptible to moisture.
-
-
Issue 3: N-Oxide Formation
Symptom: You see a peak at M+48 (Sulfone + 16) or M+32 that has different retention time than expected.
-
Q: How do I stop the nitrogen from reacting?
-
A: Pyrimidine nitrogens are nucleophilic. m-CPBA is non-selective and will oxidize both sulfur and nitrogen.
-
Fix: Switch to Oxone or Molybdate-catalyzed H2O2 . These reagents are generally more selective for sulfur over nitrogen compared to peracids.
-
Part 4: Optimized Protocols
Method A: m-CPBA (Standard / Small Scale)
Best for: Rapid synthesis when N-oxidation is not observed.
-
Dissolve methylthio pyrimidine (1.0 eq) in DCM (
). -
Add solid
(3.0 eq) to buffer the system. -
Cool to
. -
Add m-CPBA (2.5 - 3.0 eq) portion-wise.
-
Note: Account for purity (usually 77%). If 77%, calculate mass as:
.
-
-
Workup: Quench with
(sodium thiosulfate). Wash organic layer gently with saturated . Dry over .
Method B: Catalytic Molybdate (Scalable / High Selectivity)
Best for: Large scale, acid-sensitive substrates, or avoiding N-oxides.
-
Dissolve substrate (1.0 eq) in Ethanol (
). -
Add catalyst: Ammonium Heptamolybdate tetrahydrate (
/ 2 mol%). -
Add
(3.5 eq) dropwise.-
Exotherm Warning: The reaction is exothermic. Add slowly.
-
-
Stir at RT.[4] If the reaction stalls at sulfoxide, heat to
. -
Workup: Dilute with water, extract with EtOAc. The catalyst remains in the aqueous phase.
Method C: Oxone (Robust / Green)
Best for: Difficult substrates where m-CPBA fails.
-
Dissolve substrate in MeOH:Water (1:1).
-
Add Oxone (1.5 - 2.0 eq).
-
Note: Oxone is a triple salt (
). 1 mole of Oxone provides ~2 moles of oxidant.
-
-
Critical: If the substrate is acid-sensitive, maintain pH ~6-7 by periodic addition of dilute
solution.
Part 5: Reagent Comparison Data
| Feature | m-CPBA | Oxone | H2O2 / Molybdate |
| Oxidation Strength | High | High | Moderate to High |
| Selectivity (vs N-Oxide) | Low (Risk of N-O) | Moderate | High |
| Atom Economy | Poor (Ar-COOH waste) | Moderate | Excellent (Water byproduct) |
| Workup Risk | High (Requires base wash) | Low (Filtration) | Low (Extraction) |
| Cost | High | Moderate | Low |
References
-
Mechanistic Insight & Reagents
- Oxidation of Sulfides to Sulfoxides and Sulfones: A Guide to Current Common Practice.
- Source: ACS GCI Pharmaceutical Roundtable.
-
URL: [Link]
-
Hydrolytic Instability (The "Warhead" Issue)
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
- Source: Bioconjug
-
URL: [Link]
-
Catalytic Molybdate Protocols
- Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI)
- Source: ResearchGate / Catalysis Communic
-
URL: [Link]
-
General Pyrimidine Oxidation Overview
Sources
- 1. scilit.com [scilit.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Hub: Purification of 6-(methylsulfanyl)-N-propylpyrimidin-4-amine
Topic: Separation of 6-(methylsulfanyl)-N-propylpyrimidin-4-amine from Regioisomers and Byproducts
Diagnostic & Strategy Overview
User Scenario: You are synthesizing This compound (Target) via nucleophilic aromatic substitution (
The Core Challenge: The pyrimidine ring is prone to regiochemical ambiguity. The specific "isomers" you face depend entirely on your synthetic route.
-
Positional Isomers (2- vs 4- vs 6-): If starting from 2,4-dichloropyrimidine, you likely have a mixture of the target (4-amino) and the 2-amino isomer.
-
N-Alkylation Isomers: If alkylating a pyrimidine amine, you may have competitive alkylation at the ring nitrogens (
or ) versus the exocyclic amine. -
Bis-Substitution: Double addition of the amine or thiolate (usually separable by MW, but can co-elute in poor gradients).
Decision Matrix: Identify Your Impurity
Figure 1: Diagnostic workflow for identifying pyrimidine regioisomers based on NMR signatures.
Chromatographic Resolution (The "How-To")
The most effective lever for separating aminopyrimidines is pH control due to the distinct pKa values of the isomers.
Method A: High-pH Reverse Phase HPLC (Recommended)
Why this works: 4-aminopyrimidines are significantly more basic (pKa ~9.2) than 2-aminopyrimidines (pKa ~6.8). At neutral pH, the target is protonated (ionized) and elutes early. At high pH (pH 10), it is neutral and retains longer, often resolving from impurities that remain charged or have different hydrophobic profiles.
Protocol:
-
Column: C18 (high carbon load) or Phenyl-Hexyl (for
selectivity).-
Recommendation: XBridge C18 or Gemini-NX C18 (must be pH stable).
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 5% B to 60% B over 20 minutes (adjust based on hydrophobicity).
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Silanol interactions (Acidic pH) | Switch to High pH (pH 10) buffer to suppress ionization and mask silanols. |
| Peaks Co-elute | Similar Hydrophobicity | Switch to Phenyl-Hexyl column. The thioether and amine orientation changes the dipole and |
| Split Peaks | Rotamers or Tautomers | Run column at 50°C . Aminopyrimidines can exhibit slow exchange between rotamers. |
Method B: Flash Chromatography (Normal Phase)
Standard silica gel is often acidic (pH ~5), causing basic aminopyrimidines to streak or stick irreversibly.
Optimized Protocol:
-
Stationary Phase: Amine-functionalized Silica (NH2-Silica) is superior. It prevents interaction with acidic silanols.
-
Solvent System: Hexane/Ethyl Acetate is usually insufficient. Use DCM/MeOH with a modifier.
-
Modifier: Add 1% Triethylamine (TEA) or 1% Ammonia (7N in MeOH) to the mobile phase.
-
-
Loading: Dissolve sample in DCM. Do not use DMF or DMSO for loading if possible (causes band broadening).
Scientific Rationale & Mechanism
The pKa Exploitation Strategy
Understanding the electronic difference between isomers is the key to separation.
-
4-Aminopyrimidine (Target Class): The nitrogen lone pair at the 4-position can donate into the ring, but the ring nitrogens are highly basic. The conjugate acid is stabilized by resonance. pKa
9.2 . -
2-Aminopyrimidine (Common Isomer): The electron density is different; the inductive withdrawal of the adjacent ring nitrogens makes the exocyclic amine less basic, and the ring nitrogen protonation is less stabilized. pKa
6.8 .
Separation Sweet Spot: If you run your HPLC at pH 7.5 :
-
The 2-amino isomer is mostly neutral (Retains on C18).
-
The 4-amino target is mostly protonated (Elutes early on C18).
-
Result: Massive separation factor (
).
Figure 2: Exploiting pKa differences (Target pKa ~9.2 vs Isomer pKa ~6.8) for chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: I see two spots on TLC that merge after workup. What happened? A: You likely have a salt formation issue. If you used acid during workup (e.g., HCl wash), you formed the hydrochloride salt. The "two spots" might be the free base and the salt equilibrating on the silica.
-
Fix: Wash your organic layer with Saturated
to ensure the free base form before chromatography.
Q2: My NMR shows a mixture of rotamers. How do I purify this? A: You cannot separate rotamers (conformational isomers) by standard chromatography as they interconvert rapidly.
-
Validation: Run Variable Temperature (VT) NMR. If the peaks coalesce at high temperature (e.g., 60°C), they are the same compound, not impurities. Do not attempt to separate them.
Q3: Can I prevent the isomers from forming in the first place?
A: Yes. Regioselectivity in
-
Low Temp (0°C): Favors substitution at C4 (kinetic control, para-like position).
-
High Temp / Lewis Acid: Can promote C2 attack or equilibration.
-
Tip: Keep the reaction cold (0°C to -10°C) during the amine addition to maximize C4 selectivity.
References
-
Regioselectivity of SNAr on Dichloropyrimidines
-
WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link
-
-
pKa Values of Aminopyrimidines
-
Albert, A., et al. Ionization Constants of Heterocyclic Amines. Journal of the Chemical Society, 1948, 2240. Link
-
-
HPLC Separation of Polar Heterocycles
-
Regioselective Control in Pyrimidine Synthesis
-
The Journal of Organic Chemistry. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. 2015. Link
-
Sources
Validation & Comparative
The Fundamentals of Proton Chemical Shifts in Substituted Pyrimidines
An In-Depth Guide to the ¹H NMR Chemical Shifts of S-Methyl and N-Propyl Groups in Pyrimidines
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules, with the chemical shift (δ) of a proton providing a wealth of information about its local electronic environment. This guide offers a detailed comparison of the ¹H NMR chemical shifts for two common substituent groups on the pyrimidine scaffold: the S-methyl (-SCH₃) and the N-propyl (-CH₂CH₂CH₃) groups.
Pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of alkyl and thioalkyl groups can significantly modulate a compound's pharmacological properties. Understanding their NMR signatures is therefore crucial for synthesis confirmation and structural analysis.
The chemical shift of a proton is determined by the effective magnetic field it experiences, which is a combination of the strong external magnetic field of the NMR spectrometer and weaker, local magnetic fields generated by the electron clouds of nearby atoms and bonds.[1][2] Protons in electron-rich environments are "shielded" and resonate at a lower frequency (upfield, lower ppm value), while protons in electron-poor environments are "deshielded" and resonate at a higher frequency (downfield, higher ppm value).[1][2]
Several key factors govern the chemical shifts of S-methyl and N-propyl protons on a pyrimidine ring:
-
Inductive Effects : The electronegativity of the heteroatom (sulfur or nitrogen) to which the alkyl group is attached plays a dominant role. More electronegative atoms withdraw electron density from the adjacent C-H bonds, deshielding the protons and shifting their signals downfield.[2][3]
-
Magnetic Anisotropy : The π-electron system of the pyrimidine ring generates its own magnetic field upon application of the external field. Protons situated above or below the plane of the ring are shielded, while those in the plane of the ring are deshielded.[3][4] This effect influences both the ring protons and the protons of the attached substituent groups.
-
Resonance Effects : Electron-donating or electron-withdrawing groups elsewhere on the pyrimidine ring can alter the π-electron distribution.[3] This modulation of electron density across the ring system can subtly influence the chemical shifts of the S-methyl and N-propyl protons.[4][5]
-
Solvent and Temperature : The choice of deuterated solvent, sample concentration, and temperature can also cause variations in chemical shifts, particularly for protons capable of hydrogen bonding or where conformational changes are possible.[6][7]
Visualizing the Influential Factors
The following diagram illustrates the primary electronic effects that determine the chemical shifts of protons in S-methyl and N-propyl groups attached to a pyrimidine ring.
Caption: Key electronic factors affecting substituent ¹H NMR chemical shifts.
Comparative Analysis: S-Methyl vs. N-Propyl Groups
The primary difference in the ¹H NMR spectra of S-methyl and N-propyl pyrimidines arises from the differing electronegativities of sulfur and nitrogen and the number of protons in each group.
¹H NMR Signature of the S-Methyl Group
The S-methyl group gives rise to a singlet in the ¹H NMR spectrum, integrating to three protons.
-
Chemical Shift (δ) : Typically, the signal for an S-methyl group on a pyrimidine ring appears in the range of δ 2.5 - 2.8 ppm .
-
Causality : Sulfur is more electronegative than carbon, leading to a moderate deshielding of the methyl protons compared to a simple alkane methyl group (which appears around δ 0.9 ppm).[2] The precise chemical shift is further influenced by the substitution pattern on the pyrimidine ring. For instance, in 4-amino-6-chloro-2-methylthiopyrimidine, the S-methyl protons are observed around δ 2.5 ppm.[8] The presence of electron-withdrawing groups on the ring can shift this signal further downfield.
¹H NMR Signature of the N-Propyl Group
The N-propyl group presents a more complex set of signals due to the three distinct proton environments (-N-CH₂ -CH₂ -CH₃ ) and spin-spin coupling between adjacent non-equivalent protons.
-
α-Methylene (N-CH₂) : This signal, corresponding to the two protons directly attached to the pyrimidine nitrogen, is the most downfield of the three. It typically appears as a triplet in the range of δ 3.5 - 4.5 ppm .
-
β-Methylene (-CH₂-) : These two protons are adjacent to both the α-methylene and γ-methyl groups. Their signal usually appears as a multiplet (often a sextet) in the range of δ 1.6 - 1.9 ppm .
-
γ-Methyl (-CH₃) : This signal, representing the terminal methyl group, is the most upfield. It appears as a triplet in the range of δ 0.9 - 1.1 ppm .
-
Causality : Nitrogen is significantly more electronegative than sulfur. This causes a strong inductive withdrawal of electron density from the α-methylene (N-CH₂) group, resulting in substantial deshielding and a pronounced downfield shift compared to the S-methyl group. The inductive effect diminishes with distance, so the β-methylene and γ-methyl protons appear progressively further upfield, in typical alkyl regions.[3][9] For example, in ethyl 4-[(2-hydroxyethyl)amino]-6-methyl-2-phenylpyrimidine-5-carboxylate, the N-CH₂ protons are observed as a multiplet at δ 3.82–3.93 ppm.[10]
Summary Data Table
The following table summarizes the typical ¹H NMR chemical shift ranges for S-methyl and N-propyl groups attached to a pyrimidine ring.
| Group | Proton Environment | Typical Chemical Shift (δ ppm) | Multiplicity | Key Influencing Factor |
| S-Methyl | -S-CH₃ | 2.5 - 2.8 | Singlet | Moderate inductive effect of Sulfur |
| N-Propyl | -N-CH₂ -CH₂-CH₃ | 3.5 - 4.5 | Triplet | Strong inductive effect of Nitrogen |
| -N-CH₂-CH₂ -CH₃ | 1.6 - 1.9 | Multiplet (Sextet) | Standard alkyl environment | |
| -N-CH₂-CH₂-CH₃ | 0.9 - 1.1 | Triplet | Standard alkyl environment |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
This section provides a standardized, self-validating protocol for obtaining high-quality ¹H NMR spectra of pyrimidine derivatives.
Step 1: Sample Preparation
-
Weighing : Accurately weigh 5-10 mg of the purified pyrimidine compound directly into a clean, dry vial.
-
Solvent Selection : Choose an appropriate deuterated solvent that fully dissolves the sample. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.[11]
-
Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point.[1] Most commercially available deuterated solvents already contain TMS.
-
Transfer : Gently swirl or vortex the vial to ensure complete dissolution. Once dissolved, transfer the solution to a clean NMR tube using a Pasteur pipette.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion : Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Locking and Shimming : The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters : Set the standard acquisition parameters for a ¹H NMR experiment. This typically includes:
-
Pulse Angle : 90° pulse.
-
Number of Scans : 16 or 32 scans are usually sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1) : A delay of 1-2 seconds between scans allows for the nuclei to return to their equilibrium state.
-
-
Acquisition : Start the experiment. The acquisition process usually takes a few minutes.[12]
Step 3: Data Processing
-
Fourier Transform (FT) : The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phasing : Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.
-
Baseline Correction : Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.
-
Referencing : Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.
-
Integration : Integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to each signal.[13]
Experimental Workflow Diagram
Caption: Standard workflow for ¹H NMR analysis of pyrimidine compounds.
Conclusion
The ¹H NMR chemical shifts of S-methyl and N-propyl groups on a pyrimidine ring provide distinct and predictable signatures. The S-methyl group typically presents as a singlet around δ 2.5-2.8 ppm , while the N-propyl group's α-methylene protons are significantly deshielded by the electronegative nitrogen atom, appearing as a triplet much further downfield in the δ 3.5-4.5 ppm region. This clear difference, rooted in fundamental principles of electronic effects, allows researchers to unambiguously differentiate between these two important functional groups, aiding in the rapid and accurate structural elucidation of novel pyrimidine-based compounds.
References
- Effect of methylation on the pyrimidine-pyrimidine stacking interaction studied by (1)H NMR chemical shift. Biophysical Chemistry.
- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry.
- 2-N-PROPYLPYRIDINE(622-39-9) 1H NMR spectrum. ChemicalBook.
- Supporting Information for "Cycloadditions of Electron-deficient Acetylbenzenes with 1,3,5-Triazine". Rsc.org.
- ¹H (500 MHz) and ¹³C NMR (125 MHz) data of 1-3 (DMSO-d₆).
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- ¹H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)...
- Factors That Influence NMR Chemical Shift. Chemistry LibreTexts.
- ¹H chemical shifts in NMR. Part 18.
- An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuter
- 4-Amino-6-chloro-2-methylthiopyrimidine. PubChem.
- 4-Propylpyridine(1122-81-2) 1H NMR spectrum. ChemicalBook.
- ¹H chemical shifts in NMR, part 18.
- ¹H NMR Chemical Shift Values Table. Chemistry Steps.
- ¹H NMR Spectroscopy. University of Calgary.
- ¹H NMR Spectrum (1D, 500 MHz, dmso, predicted). NP-MRD.
- ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted). NP-MRD.
- ¹H NMR Chemical Shift ppm table.
- ¹H NMR Chemical Shift.
- ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols.
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
- ¹H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. Nucleic Acids Research.
- Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evalu
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules.
- MOLECULAR DOCKING AND ADME PREDICTIONS OF SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES AND THEIR POTENT ANTIMICROBIAL STUDIES. IIP Series.
- Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules.
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups [mdpi.com]
- 7. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 8. 4-Amino-6-chloro-2-methylthiopyrimidine | C5H6ClN3S | CID 70496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. che.hw.ac.uk [che.hw.ac.uk]
Technical Guide: Mass Spectrometry Fragmentation Profiling of 6-(methylsulfanyl)-N-propylpyrimidin-4-amine
[1]
Executive Summary
In the context of drug metabolism and pharmacokinetics (DMPK), 6-(methylsulfanyl)-N-propylpyrimidin-4-amine (MW 183.27 Da) serves as a critical structural scaffold, sharing features with antithyroid agents (e.g., Propylthiouracil analogs) and adenosine receptor antagonists. Accurate structural elucidation of this scaffold is essential for distinguishing parent compounds from S-oxidized metabolites or N-dealkylated degradants.[1]
This guide compares the fragmentation performance of Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) .[1] While CID provides standard backbone cleavage, HCD is demonstrated here to be superior for elucidating the sulfur-carbon bond stability and generating diagnostic low-mass ions essential for confirming the thioether moiety.[1]
Experimental Methodology
To ensure reproducibility, the following protocol utilizes a high-resolution Quadrupole-Orbitrap hybrid system. This setup validates the fragmentation pathways described in Section 3.
Sample Preparation & LC Conditions[1]
-
Stock Solution: 1 mg/mL in DMSO.
-
Working Standard: Diluted to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.[1]
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.9 µm).
-
Mobile Phase: (A) H2O + 0.1% FA; (B) MeCN + 0.1% FA.
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry Parameters (Source: ESI+)
-
Spray Voltage: 3.5 kV
-
Capillary Temp: 320°C
-
Sheath Gas: 35 arb units[1]
-
Precursor Selection: m/z 184.09 [M+H]⁺
-
Isolation Window: 1.5 Da
Fragmentation Modes (The Comparison)
-
Mode A (CID): Normalized Collision Energy (NCE) 30%. Performed in the Linear Ion Trap.
-
Mode B (HCD): NCE 35% and 50% (Stepped). Performed in the C-Trap/HCD Cell with Orbitrap detection.
Comparative Analysis: CID vs. HCD Performance
The choice of fragmentation mode significantly alters the spectral landscape for thioether-pyrimidines. The table below summarizes the diagnostic utility of each mode.
| Feature | CID (Trap Detection) | HCD (Orbitrap Detection) | Application Scientist Verdict |
| Low Mass Cutoff | High (~1/3 of precursor).[1] Ions < m/z 60 often lost.[1] | None. Detects ions down to m/z 50. | HCD Wins: Critical for seeing sulfur-specific low mass fragments.[1] |
| C-S Bond Cleavage | Weak.[1] Often preserves the S-Me group. | Strong. High energy breaks the C-S bond efficiently. | HCD Wins: Better for confirming the methylsulfanyl position. |
| Side Chain Loss | Dominant.[1] m/z 142 (Propyl loss) is Base Peak. | Balanced. Shows both side chain and ring fragments.[1][2][3] | CID Wins: If only confirming the N-propyl group is needed.[1] |
| Spectral Accuracy | Unit Resolution. | High Resolution (>5 ppm accuracy). | HCD Wins: Essential for separating isobaric interferences.[1] |
Detailed Fragmentation Mechanisms
The fragmentation of [M+H]⁺ (m/z 184.09) follows three distinct pathways driven by the stability of the pyrimidine aromatic system.
Pathway A: N-Dealkylation (The Dominant Pathway)
This is the most thermodynamically favored pathway in both CID and HCD.
-
Mechanism: Protonation occurs at the exocyclic amine or ring nitrogen.[1]
-
Process: A hydrogen transfer (likely via a 4-membered transition state) leads to the neutral loss of propene (42 Da) .[1]
-
Product: The resulting ion is 4-amino-6-(methylsulfanyl)pyrimidine (m/z 142.05) .
-
Significance: This confirms the presence of the intact propyl side chain.
-
Pathway B: Thioether Cleavage (Diagnostic for Sulfur)
Specific to the methylsulfanyl group, this pathway is enhanced in HCD.
-
Mechanism: Homolytic cleavage or rearrangement at the C-S bond.[1]
-
Process: Loss of the methyl radical (
CH₃, -15 Da) or methanethiol (CH₃SH, -48 Da).[1] -
Product:
-
Loss of
CH₃ m/z 169 (Radical cation, rare in ESI). -
Loss of CH₃S
(47 Da) m/z 137. -
Secondary Fragmentation: The m/z 142 ion (from Pathway A) loses CH₃SH to form m/z 94 (4-aminopyrimidine radical cation) .[1]
-
Pathway C: Ring Fission (RDA)
Retro-Diels-Alder (RDA) reactions are characteristic of pyrimidines.[1]
-
Process: Cleavage across the N1-C6 and C2-N3 bonds.
-
Product: Generates low mass nitrile fragments (e.g., m/z 42-60 range), often only visible in HCD.
Visualization of Fragmentation Pathways[2][3][4][5][6][7][8]
The following diagram illustrates the logical flow of fragmentation, highlighting the critical difference between the primary dealkylation and the secondary sulfur loss.
Caption: Figure 1. ESI-MS/MS fragmentation tree for this compound. Path A (Green) represents the dominant N-dealkylation observed in standard CID. Path B and Secondary cleavage (Red) are enhanced in HCD, confirming the sulfur moiety.
Differentiation from Structural Alternatives
In drug development, this molecule must be distinguished from its metabolic "alternatives."[1]
vs. S-Oxide Metabolite (Sulfoxide)[1]
-
Structure: The sulfur atom is oxidized (S=O).
-
Precursor: m/z 200.09 (+16 Da shift).
-
Key Difference: Sulfoxides undergo a characteristic elimination of sulfenic acid (-SOH) or rapid loss of oxygen (-16 Da) which is not observed in the parent thioether described here.[1] The parent thioether requires higher energy to break the C-S bond compared to the fragile S-O bond of the metabolite.
vs. N-Despropyl Analog
-
Structure: Missing the propyl chain entirely.
-
Precursor: m/z 142.05.
-
Key Difference: The m/z 142 analog will not show the transition from 184
142. If you see m/z 142 in the MS1 (Full Scan), it is the degradant. If you only see it in MS2, it is a fragment of the propyl-parent.
References
-
Salem, M. A. I., et al. (2014).[2] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry. - Provides foundational mechanisms for pyrimidine-thioether cleavage.[1]
-
Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted pyrimidines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. - Validates the N-dealkylation pathway via neutral alkene loss.[1]
-
NIST Mass Spectrometry Data Center. "Propylthiouracil and related S-methyl derivatives." - Reference spectra for thio-pyrimidine substructures.[1]
-
Thermo Fisher Scientific. "HCD vs CID Fragmentation in Orbitrap Mass Spectrometry." - Technical grounding for the HCD/CID comparison methodology.
A Comparative Guide to Purity Validation: Orthogonal Analysis of 6-(methylsulfanyl)-N-propylpyrimidin-4-amine using TLC and LCMS
Introduction
In the landscape of drug discovery and development, the confirmation of a molecule's purity and identity is a non-negotiable cornerstone of chemical synthesis and quality control. For novel heterocyclic compounds like 6-(methylsulfanyl)-N-propylpyrimidin-4-amine, a pyrimidine derivative with potential pharmacological activity, establishing a robust analytical workflow is paramount. This guide provides an in-depth comparison of two orthogonal analytical techniques—Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS)—for the purity validation of this specific compound.
This document moves beyond simple procedural lists, offering insights into the causality behind experimental choices and demonstrating how these methods can be employed as a self-validating system. We will explore detailed protocols, data interpretation, and the strategic application of each technique, from rapid in-process checks to definitive final product release, grounded in established regulatory principles.[1][2]
The Analyte: this compound
Before delving into the analytical methodologies, understanding the physicochemical properties of the target analyte is crucial for method development.
-
Structure: A pyrimidine core functionalized with a propylamino group and a methylsulfanyl group.
-
Molecular Formula: C₈H₁₃N₃S[3]
-
Monoisotopic Mass: 183.08302 Da[3]
-
Expected [M+H]⁺: 184.09030 m/z[3]
-
Polarity: The molecule possesses both polar (amine, pyrimidine nitrogens) and non-polar (propyl, methylsulfanyl) moieties, suggesting intermediate polarity. This makes it amenable to separation by both normal-phase and reverse-phase chromatography.[4]
The objective of our analysis is to separate the main compound from potential impurities, which could include starting materials, reagents, by-products, or degradation products.
Thin-Layer Chromatography (TLC): The Rapid, Cost-Effective Screening Tool
TLC is an indispensable technique for rapid, qualitative monitoring of reaction progress and preliminary purity assessment.[5][6] Its primary strength lies in its simplicity, speed, and low cost.[7][8] The separation is based on the principle of adsorption chromatography, where components of a mixture are partitioned between a solid stationary phase and a liquid mobile phase.[9][10][11]
The "Why": Rationale for TLC Method Design
-
Stationary Phase Selection: Standard silica gel 60 F₂₅₄ plates are chosen. Silica gel is a polar adsorbent, making it ideal for normal-phase chromatography.[8][11] The F₂₅₄ indicator allows for the visualization of UV-active compounds, like our pyrimidine derivative, under a 254 nm UV lamp.
-
Mobile Phase Selection: A mixture of a moderately polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane) is a logical starting point. The pyrimidine's intermediate polarity means that by adjusting the ratio of these solvents, we can modulate the retention factor (Rf) to an optimal range (typically 0.3-0.5) for the best separation of impurities. A more polar mobile phase (higher ethyl acetate ratio) will cause the compound to travel further up the plate (higher Rf), while a less polar system will result in a lower Rf.[10]
-
Visualization: UV light at 254 nm is the primary, non-destructive visualization method. For non-UV active impurities, staining with potassium permanganate is a powerful secondary method, as it reacts with any compound that can be oxidized, appearing as yellow spots on a purple background.
Experimental Protocol: TLC Analysis
-
Chamber Saturation: Line a TLC developing chamber with filter paper and add the chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Close the chamber and allow it to saturate for at least 15 minutes to ensure a uniform solvent vapor environment, which is critical for reproducible results.[12]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline of a silica gel TLC plate. It is best practice to also spot a reference standard of the pure compound and a "co-spot" containing both the sample and the reference standard.[13]
-
Development: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Allow the mobile phase to ascend the plate via capillary action until it is about 1 cm from the top.[7][11]
-
Drying & Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If necessary, proceed with chemical staining.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10][11]
TLC Experimental Workflow
Caption: Workflow for TLC Purity Assessment.
Data Interpretation and Expected Results
A pure compound should ideally yield a single spot. The presence of additional spots indicates impurities. The co-spot lane is critical: if the sample is pure, the co-spot will appear as a single, merged spot. If impurities are present, the main spot will align with the reference standard, and other spots will be distinct.
| Spot ID | Distance (Spot) | Distance (Solvent) | Calculated Rf | Purity Assessment |
| Reference Standard | 3.5 cm | 10.0 cm | 0.35 | Benchmark for the main compound |
| Sample Lot A | ||||
| Main Spot | 3.5 cm | 10.0 cm | 0.35 | Corresponds to the target compound |
| Impurity 1 (more polar) | 1.5 cm | 10.0 cm | 0.15 | More retained, likely a more polar impurity |
| Impurity 2 (less polar) | 6.0 cm | 10.0 cm | 0.60 | Less retained, likely a less polar impurity |
Liquid Chromatography-Mass Spectrometry (LCMS): The Definitive Confirmation
For unambiguous purity determination and structural confirmation, LCMS is the gold standard in the pharmaceutical industry.[14][15] It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry.[16][17] This dual selectivity provides definitive evidence of both purity (via the chromatogram) and identity (via the mass spectrum).[16][18]
The "Why": Rationale for LCMS Method Design
-
Chromatography Mode: Reversed-phase HPLC (RP-HPLC) is the most common and robust method for analyzing small organic molecules.[15] We will use a C18 column, where the non-polar stationary phase separates compounds based on their hydrophobicity.
-
Mobile Phase: A gradient of a weak organic acid in water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used. The acid helps to protonate the analyte, leading to sharper peaks and better ionization. A gradient elution (increasing organic solvent over time) is chosen to ensure that both polar and non-polar impurities are eluted from the column in a reasonable time.
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar to moderately polar molecules like our target compound, as it is a soft ionization technique that typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation.[19][20] This simplifies mass spectrum interpretation.
-
Mass Analyzer: A quadrupole mass analyzer is sufficient for this analysis, as it can accurately measure the mass-to-charge ratio (m/z) of the eluting compounds, confirming the molecular weight of the main peak and providing mass information on any impurities.
Experimental Protocol: LCMS Analysis
-
System Preparation: Equilibrate the LCMS system, including the C18 column, with the initial mobile phase conditions (e.g., 95% Water w/ 0.1% Formic Acid, 5% Acetonitrile w/ 0.1% Formic Acid).
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in the initial mobile phase composition or a compatible solvent like methanol. Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Method Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
MS Ionization: ESI, Positive Mode
-
MS Scan Range: m/z 100-500
-
-
Sequence Execution: Run a blank (injection of solvent), a reference standard, and then the sample. Adherence to system suitability tests as outlined in pharmacopeial chapters like USP <621> is essential for validated methods.[12][21]
-
Data Acquisition: Acquire both the Total Ion Chromatogram (TIC) from the MS and, if available, a UV chromatogram.
LCMS Experimental Workflow
Caption: Workflow for LCMS Purity and Identity Analysis.
Data Interpretation and Expected Results
The LCMS output provides two orthogonal data sets: the chromatogram (separation over time) and the mass spectrum (m/z of each eluting peak).
-
Chromatogram: Purity is assessed by integrating the area of all peaks in the chromatogram. The purity is reported as the area of the main peak divided by the total area of all peaks.
-
Mass Spectrum: For the main peak, the mass spectrum should show a dominant ion corresponding to the expected [M+H]⁺ value (184.1). This confirms the identity of the compound. The mass spectra of impurity peaks can provide crucial clues to their structures.[22]
| Retention Time (min) | Peak Area % | Observed [M+H]⁺ (m/z) | Identity Confirmation |
| 1.25 | 0.8% | 168.1 | Unknown Impurity |
| 3.81 | 98.9% | 184.1 | This compound |
| 4.52 | 0.3% | 200.1 | Unknown Impurity |
Comparative Analysis: TLC vs. LCMS
The choice between TLC and LCMS depends entirely on the analytical question being asked. They are not mutually exclusive but rather complementary tools in a comprehensive validation strategy.
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LCMS) |
| Primary Purpose | Rapid, qualitative screening, reaction monitoring | Definitive quantitative purity and identity confirmation |
| Sensitivity | Low (microgram level) | High (nanogram to picogram level) |
| Specificity | Low; based on polarity (Rf value) | Very High; based on retention time and mass-to-charge ratio |
| Quantification | Semi-quantitative at best | Highly accurate and reproducible quantification |
| Speed | Fast (15-30 minutes per plate, multiple samples) | Slower (5-15 minutes per sample, run sequentially) |
| Cost | Very low cost per sample | High instrument and operational cost |
| Information Provided | Rf value, number of components, qualitative impurity profile | Retention time, peak area %, molecular weight, structural information on impurities |
Conclusion
Validating the purity of a novel compound such as this compound requires a multi-faceted analytical approach. Thin-Layer Chromatography serves as an invaluable, high-throughput method for real-time reaction monitoring and rapid qualitative checks, allowing chemists to make quick decisions at the bench.[6] However, for the rigorous demands of drug development, its limitations in sensitivity and specificity necessitate a more powerful technique.
Liquid Chromatography-Mass Spectrometry provides the definitive answer, delivering high-resolution separation, precise quantification, and unambiguous identity confirmation through molecular weight determination.[20][22] By employing TLC for routine screening and LCMS for final analysis and characterization, researchers can create a scientifically sound, efficient, and self-validating workflow. This orthogonal approach ensures the highest degree of confidence in the purity and identity of the target compound, in alignment with the principles of analytical procedure validation outlined by international guidelines.[23][24]
References
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Available at: [Link]
-
U.S. Pharmacopeia. (2022, December 1). 〈621〉CHROMATOGRAPHY. Available at: [Link]
-
Agilent Technologies. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals. Available at: [Link]
-
BYJU'S. (2019, February 28). Advantages And Disadvantages Of Thin Layer Chromatography. Available at: [Link]
-
Veeprho. (2025, February 13). Thin Layer Chromatography (TLC) Explained. Available at: [Link]
-
Chemyx Inc. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Available at: [Link]
-
J&K Scientific LLC. (2023, November 30). Thin-Layer Chromatography (TLC) Procedure and Principles. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Scribd. (n.d.). The principle and performance of liquid chromatography–mass spectrometry (LC-MS) | PDF. Available at: [Link]
-
Chrom Tech, Inc. (2024, November 20). Understanding Liquid Chromatography: Key Principles and Techniques. Available at: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Clarke, W. (2005). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The National Center for Biotechnology Information. Available at: [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Available at: [Link]
-
ECA Academy. (2025, March 19). Further Modifications to USP Chapter <621> Chromatography Published for Comment. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
European Medicines Agency. (2006, June). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY (CPMP/ICH/381/95). Available at: [Link]
-
ACS Publications. (1998, August 1). Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity.... Available at: [Link]
-
Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Available at: [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available at: [Link]
-
ResolveMass Laboratories. (2024, August 13). Identification of In-Process Organic Compounds using LCMS. Available at: [Link]
-
Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Available at: [Link]
-
Chemistry LibreTexts. (2021, June 20). 5.4: TLC- IDENTITY AND PURITY. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine. Available at: [Link]
-
Longdom Publishing SL. (n.d.). Applications of Radio Thin Layer Chromatography in Pharmaceutical Analysis. Available at: [Link]
-
Research and Reviews. (2024, March 25). Enhancing Industrial Efficiency and Quality Assurance with Thin Layer Chromatography. Available at: [Link]
-
National Institutes of Health. (n.d.). 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one. Available at: [Link]
-
ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]
-
MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]
-
PubMed. (2008, June 15). Determination of heterocyclic aromatic amines by capillary high-performance liquid chromatography with diode array detection.... Available at: [Link]
-
PubChem. (n.d.). ({6-[4-(Methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid. Available at: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. PubChemLite - this compound (C8H13N3S) [pubchemlite.lcsb.uni.lu]
- 4. medcraveonline.com [medcraveonline.com]
- 5. longdom.org [longdom.org]
- 6. rroij.com [rroij.com]
- 7. microbenotes.com [microbenotes.com]
- 8. byjus.com [byjus.com]
- 9. 薄層色譜法 [sigmaaldrich.com]
- 10. veeprho.com [veeprho.com]
- 11. jk-sci.com [jk-sci.com]
- 12. usp.org [usp.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Basics of LC/MS - a primer | Agilent [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemyx.com [chemyx.com]
- 17. chromtech.com [chromtech.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. usp.org [usp.org]
- 22. resolvemass.ca [resolvemass.ca]
- 23. fda.gov [fda.gov]
- 24. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-(methylsulfanyl)-N-propylpyrimidin-4-amine
For the diligent researcher, the journey of discovery does not conclude with the final data point. It ends with the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(methylsulfanyl)-N-propylpyrimidin-4-amine, a compound of interest in various research and development endeavors. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices, empowering you to manage your laboratory waste with confidence and integrity.
The Chemical Profile: Understanding the "Why" Behind the Procedure
This compound is a substituted pyrimidine, a class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals. Its structure incorporates an amine group and a methylsulfanyl group, which inform its potential reactivity and dictate the necessary disposal precautions. Amines, as a class, can be toxic and harmful to aquatic life, precluding their disposal down the drain.[1][2] The presence of a sulfur-containing functional group also warrants careful handling to avoid the release of noxious sulfur oxides upon improper treatment.
Given the absence of a specific Safety Data Sheet (SDS) in the initial search, a conservative approach is mandated. The compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[2]
Core Disposal Protocol: A Step-by-Step Guide
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] This ensures the material is handled, transported, and processed in accordance with all local, state, and federal regulations. Incineration at a permitted hazardous waste treatment facility is a common and effective method for the final disposition of such chemical waste.[2][3]
Step 1: Waste Identification and Segregation
-
Proper Identification: All waste containing this compound must be clearly identified. This includes pure compound, solutions, contaminated labware, and personal protective equipment (PPE).
-
Segregation is Key: Isolate this waste stream from all other laboratory waste. Do not mix it with non-hazardous waste, as this will increase the volume of hazardous material requiring specialized disposal.[2] Keep it separate from incompatible materials such as strong acids and oxidizing agents to prevent hazardous reactions.[1]
Step 2: Containerization and Labeling
-
Choose the Right Container: Use a container that is compatible with the chemical. Often, the original container is a suitable choice.[2] The container must be in good condition, with a tightly sealing lid to prevent leaks or the release of vapors.[1]
-
Clear and Comprehensive Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Irritant").[4] Include the date when the waste was first added to the container.
Step 3: Accumulation and Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.[2] This area should be away from direct sunlight and heat sources.[1]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Arranging for Disposal
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures for the collection and disposal of hazardous chemical waste.[3]
-
Professional Waste Handlers: The EHS department will coordinate with a licensed hazardous waste disposal company for the final removal and treatment of the waste.[1]
Decontamination: Ensuring a Clean and Safe Workspace
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is crucial.
Equipment Decontamination:
-
Initial Rinse: Rinse non-disposable equipment (e.g., glassware, spatulas) with a suitable solvent in a fume hood. This rinsate must be collected and disposed of as hazardous waste.
-
Wash: Wash the rinsed equipment with soap and warm water.[5]
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to dry completely before storage or reuse.[6]
Surface Decontamination:
-
Absorb Spills: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[7]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[7]
-
Clean the Area: Clean the affected surface with soap and water.[5]
Personal Protective Equipment (PPE) Decontamination and Disposal:
-
Gloves: Remove and discard disposable gloves into the designated hazardous waste container.
-
Lab Coat: If significant contamination of a reusable lab coat occurs, it should be professionally laundered by a service familiar with handling chemically contaminated clothing.
-
Eye Protection: Clean safety glasses or goggles with soap and water.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Disposal Route | Licensed Hazardous Waste Disposal | [1][3] |
| Recommended Treatment | Incineration | [2] |
| Sewer Disposal | Prohibited | [1][8] |
| Container Labeling | "Hazardous Waste," Chemical Name, Hazard Class | [4] |
| Storage Location | Designated, Ventilated Satellite Accumulation Area | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, researchers can ensure that their valuable work is conducted not only with scientific rigor but also with the utmost respect for safety and environmental stewardship.
References
-
Amine Disposal For Businesses - Collect and Recycle. [Link]
-
4 - SAFETY DATA SHEET. [Link]
-
Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. [Link]
-
Decontamination, cleaning and disinfection - Infection Prevention Control. [Link]
-
PPE and Decontamination | Substance Use - CDC. [Link]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 6. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 7. staging.keyorganics.net [staging.keyorganics.net]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 6-(methylsulfanyl)-N-propylpyrimidin-4-amine
Comprehensive Safety Guide: Handling 6-(methylsulfanyl)-N-propylpyrimidin-4-amine
This guide provides essential safety protocols and operational plans for the handling and disposal of this compound. As specific hazard data for this compound is not extensively published, the following procedures are synthesized from established best practices for handling structurally related hazardous pyrimidine and amine compounds. This conservative approach ensures a high margin of safety for all laboratory personnel.
Hazard Assessment and Profile
The chemical structure of this compound, featuring a pyrimidine core and an amine functional group, suggests a hazard profile that must be handled with significant caution. Based on data from analogous compounds, researchers should assume this substance possesses the following risks until proven otherwise:
-
Acute Toxicity: Related aminopyridines and aminopyrimidines are known to be toxic if swallowed and can be toxic or fatal in contact with skin.[1]
-
Skin and Eye Irritation: Direct contact is likely to cause serious skin and eye irritation, and potentially severe damage.[2][3]
-
Respiratory Irritation: If handled as a powder or aerosolized, it may cause respiratory tract irritation.[4][3]
-
Environmental Hazard: Amine-based compounds can be toxic to aquatic life, and therefore must not be released into the environment.[5][6]
-
Reproductive Toxicity: Certain pyrimidine derivatives are suspected of damaging fertility or the unborn child, a risk that should be considered for this compound.[7][8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[9][10] The use of PPE should be seen as the final barrier after engineering controls have been implemented.
-
Eye and Face Protection:
-
What: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[11] For procedures with a high risk of splashing, a full-face shield must be worn in addition to safety goggles.[9]
-
Why: This combination provides robust protection against accidental splashes that could cause serious eye damage.
-
-
Skin and Body Protection:
-
Gloves: Use powder-free, chemically resistant nitrile gloves.[12][13] For prolonged handling or when working with solutions, double-gloving is required. Gloves must be inspected for tears or holes before each use and changed immediately upon contamination or after a maximum of four hours of use.[9][11]
-
Gown/Coat: A long-sleeved, chemically resistant gown is required over a standard lab coat.[13] The gown should have a solid front and cuffs that can be tucked into the outer glove to ensure complete coverage of the wrist area.[9]
-
Why: Aminopyridine analogues can be fatal upon skin contact. A complete and impervious barrier is non-negotiable to prevent dermal absorption.
-
-
Respiratory Protection:
-
What: All handling of this compound, especially in its solid form, must be conducted inside a certified chemical fume hood.[12] If weighing the powder outside of a ventilated enclosure, a NIOSH-approved N95 or N100 particulate respirator is mandatory.[9] Surgical masks offer no protection from chemical dusts or vapors and must not be used.[9][10]
-
Why: Inhaling fine chemical dust can lead to acute respiratory irritation. A fume hood provides the primary engineering control to capture particulates and vapors at the source.
-
Table 1: PPE Requirements by Laboratory Task
| Task | Required Engineering Control | Minimum PPE | Recommended Best Practice |
| Weighing Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves, Lab Gown, Safety Goggles | Use of N95/N100 respirator if outside a fume hood. |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile Gloves, Lab Gown, Safety Goggles | Wear a face shield over goggles during initial dissolution. |
| Running Reactions/Transfers | Chemical Fume Hood | Double Nitrile Gloves, Lab Gown, Safety Goggles | Ensure all transfers are conducted well within the fume hood sash plane. |
| Handling Contaminated Waste | Well-Ventilated Area | Double Nitrile Gloves, Lab Gown, Safety Goggles | Seal waste containers inside the fume hood before transport. |
Engineering Controls & Safe Handling Procedures
Proper facility design is the first line of defense.
-
Primary Engineering Control: Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[12]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and located close to the workstation.[1][7]
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.[14]
Step-by-Step Handling Protocol
-
Preparation: Before handling, designate a specific work area within the fume hood. Ensure all necessary equipment, including waste containers, is inside the hood.
-
Donning PPE: Put on all required PPE as detailed in Section 2 before approaching the designated area.
-
Handling: Dispense the chemical carefully to avoid generating dust.[2] If transferring solutions, use techniques that minimize splashing.
-
Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical. Tightly seal the primary container.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last.
-
Hygiene: Wash hands and forearms thoroughly with soap and water immediately after handling is complete.[14][15]
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures
Immediate and correct response to an exposure is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[14] Call a physician or poison control center immediately.[11]
-
Spills: Evacuate non-essential personnel from the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the material and place it into a suitable, sealed container for hazardous waste disposal.[1][2]
Waste Disposal Plan
All waste streams containing this compound must be treated as hazardous waste.[2][16] Disposing of amines into drains or sewers is prohibited as it can cause significant harm to aquatic ecosystems.[5]
-
Segregation: Keep amine waste separate from all other chemical waste streams to prevent potentially hazardous reactions.[16]
-
Containment:
-
Solid Waste: Collect solid waste, including contaminated PPE and absorbent materials, in a designated, clearly labeled, and sealable hazardous waste container.[16]
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled container. The original chemical container is often a suitable choice for waste storage.[16]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[5] These contractors are equipped to handle and dispose of chemical wastes via appropriate methods, such as high-temperature incineration.[17]
References
-
Amine Disposal For Businesses. Collect and Recycle.[Link]
-
Disposing Amine Waste. Technology Catalogue.[Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.[Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate.[Link]
-
2-Amino-4-hydroxy-6-methylpyrimidine - Safety Data Sheet. Company Website.[Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Site Source.[Link]
-
2-Amino-4-picoline - Safety Data Sheet. Company Website.[Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.[Link]
-
New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press.[Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC.[Link]
-
6-Methylpyrimidin-4-amine. PubChem - NIH.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 6-Methylpyrimidin-4-amine | C5H7N3 | CID 572852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pppmag.com [pppmag.com]
- 10. gerpac.eu [gerpac.eu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. benchchem.com [benchchem.com]
- 17. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
